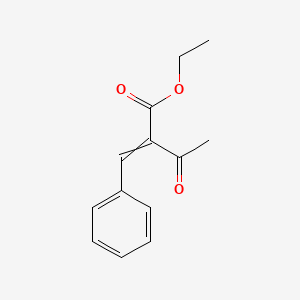

Ethyl 2-benzylidene-3-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

620-80-4 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

ethyl (2Z)-2-benzylidene-3-oxobutanoate |

InChI |

InChI=1S/C13H14O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9- |

InChI Key |

AYZGINZXVVKWKV-XFXZXTDPSA-N |

SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=CC=C1)/C(=O)C |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C |

physical_description |

White powder; Balsamic aroma with tropical fruit notes. |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Benzylidene 3 Oxobutanoate and Its Analogues

Classical and Contemporary Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds and is widely employed for the synthesis of ethyl 2-benzylidene-3-oxobutanoate. bhu.ac.inthermofisher.com This reaction involves the condensation of an active methylene (B1212753) compound, in this case, ethyl acetoacetate (B1235776), with an aldehyde, such as benzaldehyde (B42025), in the presence of a basic catalyst. thermofisher.com

Traditional Base-Catalyzed Procedures

Historically, the synthesis of this compound has been achieved through base-catalyzed Knoevenagel condensation using conventional bases like piperidine (B6355638), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH). researchgate.nettandfonline.com For instance, the reaction of benzaldehyde and ethyl acetoacetate in ethanol (B145695) with piperidine as a catalyst yields (Z)-ethyl 2-benzylidene-3-oxobutanoate. researchgate.netresearchgate.netnih.gov Similarly, analogues can be synthesized by reacting substituted benzaldehydes with ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid in a solvent like benzene (B151609) under reflux conditions. researchgate.netresearchgate.net

The choice of base can influence the reaction's outcome. While weaker bases like primary, secondary, and tertiary amines are commonly used, stronger bases can also be employed. bhu.ac.in The general mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate ion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product. bhu.ac.in

| Catalyst | Reactants | Solvent | Conditions | Product | Reference |

| Piperidine | Benzaldehyde, Ethyl acetoacetate | Ethanol | Room temperature, 10 hours | (Z)-Ethyl 2-benzylidene-3-oxobutanoate | researchgate.netresearchgate.netnih.gov |

| Piperidine, Trifluoroacetic acid | 4-Methylbenzaldehyde, Ethyl acetoacetate | Benzene | Reflux | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | researchgate.net |

| Piperidine, Trifluoroacetic acid | 4-Fluorobenzaldehyde, Ethyl acetoacetate | Benzene | Reflux | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate | researchgate.net |

| Piperidine, Trifluoroacetic acid | 4-Chlorobenzaldehyde, Ethyl acetoacetate | Benzene | Reflux | Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | researchgate.net |

Ionic Liquid-Mediated Syntheses for Enhanced Efficiency and Green Credentials

In recent years, ionic liquids (ILs) have emerged as promising "green" alternatives to traditional volatile organic solvents in chemical synthesis. arkat-usa.orgscispace.com Their unique properties, such as low vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, make them attractive media for various reactions, including the Knoevenagel condensation. arkat-usa.orgscispace.com The use of ionic liquids can lead to improved reaction rates, higher yields, and easier product separation and catalyst recycling. arkat-usa.org

For example, the Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate has been successfully carried out in ionic liquids using morpholine/acetic acid as a catalyst, resulting in good yields of the corresponding ethyl 2-chloroacetyl-3-arylpropenoates. researchgate.net This approach represents a greener alternative to methods that use refluxing benzene or toluene. researchgate.net Dicationic ionic liquids have also been shown to be effective in mediating Knoevenagel condensations, often exhibiting enhanced properties compared to their monocationic counterparts. arkat-usa.org

Optimizing Reaction Conditions for Regioselective and Stereoselective Production

The control of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. In the context of this compound synthesis, achieving a specific isomer is often desirable. The (Z)-conformation of the C=C double bond is a common structural feature observed in the crystal structure of this compound and its derivatives. researchgate.netresearchgate.netnih.govresearchgate.net

Reaction conditions play a pivotal role in determining the stereochemical outcome. For instance, the Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids can yield (E)/(Z) diastereomeric ratios ranging from 56/44 to 85/15, depending on the specific aldehyde used. researchgate.net The choice of solvent and catalyst can also influence the stereoselectivity. While traditional methods may produce a mixture of isomers, modern techniques aim to enhance the formation of a single, desired isomer. The removal of water, a by-product of the condensation, can shift the equilibrium towards product formation. thermofisher.com

Enolate Alkylation Strategies for Structural Elucidation

Enolate anions are powerful nucleophiles in organic synthesis, and their alkylation is a fundamental method for forming new carbon-carbon bonds. slideshare.netlibretexts.org This strategy is particularly useful for the synthesis of derivatives of ethyl acetoacetate, which can then be used to elucidate structure-activity relationships.

Exploration of Nucleophilic Substitution Routes via Enolate Anions

The α-hydrogens of ethyl acetoacetate are acidic due to the presence of two flanking carbonyl groups, allowing for the ready formation of a resonance-stabilized enolate anion upon treatment with a base. slideshare.netyoutube.com This enolate ion can then act as a nucleophile in SN2 reactions with alkyl halides. libretexts.orgopenstax.orglibretexts.org This process, known as the acetoacetic ester synthesis, allows for the introduction of one or two alkyl groups at the α-carbon. libretexts.orgopenstax.org

The reaction involves deprotonation with a suitable base, such as sodium ethoxide, followed by the nucleophilic attack of the enolate on an alkyl halide. openstax.orglibretexts.org The resulting alkylated product can undergo further reactions, such as hydrolysis and decarboxylation, to yield ketones. openstax.org

Investigation of Alkylating Agent Specificity for Derivative Formation

The choice of the alkylating agent is crucial in determining the structure of the final product. The SN2 nature of the alkylation step imposes certain limitations. openstax.orglibretexts.org Primary and methyl halides are the most effective alkylating agents. openstax.org Secondary halides react less efficiently, and tertiary halides are generally unsuitable as they tend to undergo E2 elimination. openstax.org Vinylic and aryl halides are also unreactive in this context. openstax.org

Catalytic Aqueous-Phase Syntheses and Sustainable Chemical Practices

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce environmental impact by minimizing waste, eliminating toxic substances, and improving energy efficiency. mostwiedzy.plnih.gov The synthesis of this compound, traditionally performed in organic solvents, is a key candidate for the application of these principles, particularly through the development of catalytic systems that function in water.

The synthesis of this compound is typically achieved via a Knoevenagel condensation between benzaldehyde and ethyl acetoacetate. While traditionally catalyzed by bases like piperidine in organic solvents such as ethanol nih.gov, research now emphasizes the use of greener alternatives like water. nih.gov The development of catalytic systems active in aqueous media is paramount for this transition. The primary goals are to overcome the solubility challenges of non-polar reactants in water and to design catalysts that maintain high activity and selectivity.

Strategies for aqueous-phase synthesis often involve:

Water-Soluble Catalysts: Designing catalysts with sufficient hydrophilicity to operate effectively in an aqueous environment.

Phase-Transfer Catalysis (PTC): Employing catalysts that facilitate the transport of reactants between an aqueous phase and an organic phase (the reactants themselves), thereby enabling the reaction to proceed.

Surfactant-Mediated Catalysis: Using surfactants to form micelles or emulsions, creating microenvironments where the concentration of reactants is high, thus accelerating the reaction rate in water.

For the Knoevenagel condensation, catalysts such as water-soluble amines, functionalized solid-supported catalysts, and Lewis acids tolerant to water are areas of active development. The use of a recyclable catalyst is a key objective to further enhance the sustainability of the process. nih.gov

To quantitatively assess the environmental performance of a chemical process, several green chemistry metrics are employed. mostwiedzy.pl These tools allow chemists to compare different synthetic routes and identify areas for improvement. mostwiedzy.plnih.gov For the synthesis of this compound, these metrics provide a framework for evaluating the greenness of both traditional and modern methods.

Key metrics include:

Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product. The Knoevenagel condensation for this compound is an addition-condensation reaction that produces water as a byproduct, meaning its atom economy will be high but less than 100%.

E-Factor (Environmental Factor): This metric quantifies the amount of waste produced relative to the amount of product. It is calculated as the total mass of waste divided by the mass of product. A lower E-Factor signifies a greener process. The E-Factor accounts for solvent losses, reagent byproducts, and catalyst waste. mostwiedzy.plethz.ch

Process Mass Intensity (PMI): Used extensively in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. mostwiedzy.plethz.ch The goal is to minimize PMI, bringing it as close to 1 as possible. An E-Factor can be derived from PMI using the formula: E-Factor = PMI - 1. mostwiedzy.pl

The table below summarizes these key green chemistry metrics.

| Metric | Formula | Description | Ideal Value |

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | Efficiency of atom incorporation from reactants into the product. | 100% |

| E-Factor | Total Mass of Waste / Mass of Product | Measures the total waste generated per unit of product. | 0 |

| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | Measures the total mass used to produce a unit of product. | 1 |

Table 1: Key Green Chemistry Metrics for Synthesis Evaluation. Data sourced from mostwiedzy.plethz.ch.

Applying these metrics, an aqueous-phase synthesis of this compound would show a significantly improved E-Factor and PMI compared to a traditional synthesis using organic solvents, primarily due to the elimination of solvent waste and potentially easier catalyst recycling.

Continuous Flow Synthesis Techniques for Reaction Monitoring and Optimization

Continuous flow chemistry offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to small reaction volumes, and the ability to integrate synthesis with real-time analysis and purification. beilstein-journals.orgdurham.ac.uk This technology is particularly well-suited for optimizing the synthesis of this compound.

A key advantage of flow chemistry is the ability to implement in-line and on-line analytical techniques for real-time reaction monitoring. beilstein-journals.org Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are powerful tools for this purpose. beilstein-journals.orgnih.gov By integrating a flow cell into the reactor's output stream, chemists can continuously acquire spectra of the reaction mixture. nih.gov

This real-time data provides critical information on:

Reactant Conversion: Tracking the disappearance of signals corresponding to benzaldehyde and ethyl acetoacetate.

Product Formation: Monitoring the appearance of signals for this compound.

Intermediate Detection: Identifying and quantifying any short-lived intermediates that may form during the reaction. beilstein-journals.org

Process Stability: Ensuring the reaction has reached a steady state and the product quality remains consistent over time. nih.gov

For example, a setup could involve pumping streams of benzaldehyde and ethyl acetoacetate with a catalyst through a heated coil reactor. The output stream would then pass through a Raman or NMR flow cell, allowing for the continuous collection of spectra to monitor the reaction's progress without sampling or quenching. nih.gov

Continuous flow systems enable rapid and efficient optimization of reaction parameters to maximize conversion and yield. nih.gov Unlike batch reactors, which require multiple, time-consuming experiments, a flow reactor can be adjusted on-the-fly. Key parameters that can be optimized include:

Flow Rate: Directly controls the residence time of the reactants in the reactor.

Temperature: The excellent heat transfer in microreactors allows for precise temperature control. beilstein-journals.org

Stoichiometry: The ratio of reactants can be easily adjusted by changing the flow rates of the individual input streams.

Catalyst Concentration: The amount of catalyst can be fine-tuned to achieve optimal performance.

An automated system can be programmed to systematically vary these parameters and use the real-time feedback from spectroscopic monitoring to map the reaction landscape and identify the optimal conditions. The table below illustrates a hypothetical optimization sequence for the synthesis of this compound in a flow reactor.

| Experiment | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) |

| 1 | 80 | 1.0 | 10.0 | 65 |

| 2 | 100 | 1.0 | 10.0 | 85 |

| 3 | 120 | 1.0 | 10.0 | 92 |

| 4 | 120 | 0.5 | 20.0 | 98 |

| 5 | 120 | 2.0 | 5.0 | 78 |

Table 2: Illustrative Parametric Optimization in a Continuous Flow System. This data is hypothetical and serves to demonstrate the optimization process.

This ability to rapidly screen conditions and identify optimal processing windows makes continuous flow synthesis a powerful tool for developing efficient, high-yield, and scalable processes for producing this compound and its analogues. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of Ethyl 2 Benzylidene 3 Oxobutanoate

Fundamental Reaction Mechanisms and Intermediate Formation

The inherent chemical functionalities of ethyl 2-benzylidene-3-oxobutanoate govern its reaction pathways, which typically commence with the formation of reactive intermediates such as enolates, followed by nucleophilic additions and subsequent condensation steps.

Enolate Ion Formation and Nucleophilic Attack Processes

The presence of α-protons adjacent to the two carbonyl groups (ketone and ester) in the parent molecule, ethyl acetoacetate (B1235776), makes them acidic and susceptible to deprotonation by a base. researchgate.net This deprotonation results in the formation of a resonance-stabilized enolate ion. In the context of this compound, which is an α,β-unsaturated system, the key reactive sites for nucleophilic attack are the carbonyl carbon of the ketone and the β-carbon of the conjugated system.

Enolates, being potent nucleophiles, can attack various electrophiles. researchgate.net The formation of this compound itself involves the enolate of ethyl acetoacetate acting as a nucleophile and attacking the electrophilic carbonyl carbon of benzaldehyde (B42025). researchgate.netnih.gov Once formed, the benzylidene derivative can act as a Michael acceptor, where nucleophiles add to the β-position of the conjugated double bond. mdpi.comresearchgate.net This Michael addition is a crucial step in many of the cyclization reactions discussed later.

Dehydration Pathways in Condensation Reactions

The synthesis of this compound is a classic example of a Knoevenagel condensation reaction. researchgate.netresearchgate.netnih.gov This reaction involves the condensation of an active methylene (B1212753) compound (ethyl acetoacetate) with an aldehyde (benzaldehyde) in the presence of a weak base catalyst, such as piperidine (B6355638). researchgate.netnih.gov

The mechanism proceeds through a series of steps:

Enolate Formation: The base abstracts an acidic α-proton from ethyl acetoacetate to form the enolate.

Aldol (B89426) Addition: The nucleophilic enolate attacks the carbonyl carbon of benzaldehyde, forming an aldol addition product (a β-hydroxy ester).

Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated product, this compound. acs.org

The removal of water, often facilitated by azeotropic distillation or the use of molecular sieves, drives the equilibrium towards the formation of the final α,β-unsaturated product. nih.gov The stability of the resulting conjugated system is a significant driving force for the dehydration step.

Cyclocondensation and Annulation Reactions for Heterocyclic Scaffolds

The rich chemical reactivity of this compound makes it an invaluable precursor for the construction of various heterocyclic systems. Through carefully chosen reaction partners and conditions, it can be transformed into pyrazoles, pyrimidinones (B12756618), and quinazolinones, among other important chemical frameworks.

Michael Addition Followed by Intramolecular Cyclization

As a Michael acceptor, this compound can react with a wide range of nucleophiles. mdpi.comresearchgate.net The initial 1,4-conjugate addition of a nucleophile to the β-carbon generates a new enolate intermediate. This intermediate can then undergo an intramolecular cyclization if the nucleophile contains an appropriately positioned electrophilic site or a group that can participate in a subsequent condensation reaction.

This tandem Michael addition-intramolecular cyclization sequence is a powerful strategy for ring formation. nih.govwikipedia.org For instance, the reaction of ethyl acetoacetate with trans-chalcone (a compound with a similar α,β-unsaturated ketone moiety) in the presence of a base first leads to a Michael adduct. This adduct then undergoes an intramolecular aldol condensation to form a six-membered ring. Similar principles apply to this compound, where the choice of the Michael donor can direct the formation of various carbocyclic and heterocyclic structures.

Formation of Pyrazole (B372694) Derivatives through [3+2] Annulation

Pyrazole moieties are prevalent in many biologically active compounds. A common and efficient method for their synthesis involves the [3+2] annulation (or cycloaddition) reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. researchgate.net this compound and its arylidene analogues are excellent substrates for this transformation.

The reaction typically proceeds by reacting this compound with phenylhydrazine (B124118) or its substituted derivatives in a suitable solvent like acetic acid, often under reflux conditions. The mechanism involves the initial nucleophilic attack of the hydrazine onto one of the carbonyl groups (usually the more reactive ketone), followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. This method provides a straightforward route to highly functionalized pyrazole derivatives.

| Reactants | Product Type | Reaction Conditions | Reference |

| Ethyl 2-(arylidene)-3-oxobutanoates, Phenylhydrazine hydrochlorides | Functionalized pyrazoles | Acetic acid, reflux | |

| Chalcones, Hydrazinecarbothioamide hydrochloride | N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives | Amberlyst-15, room temperature |

Synthesis of Pyrimidinone and Quinazolinone Derivatives

The versatile scaffold of this compound also allows for its use in multicomponent reactions to build more complex heterocyclic systems like pyrimidinones and quinazolinones.

Pyrimidinone Derivatives: The most prominent route to dihydropyrimidinones from β-ketoesters is the Biginelli reaction. This one-pot, three-component reaction classically involves the condensation of an aldehyde (like benzaldehyde), a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis. The reaction mechanism is believed to proceed through the initial formation of an acylimine intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. Alternatively, an initial Knoevenagel condensation between the aldehyde and the β-ketoester can form the this compound intermediate, which then reacts with urea in a Michael-type addition followed by cyclization and dehydration to form the dihydropyrimidinone ring. This reaction is a cornerstone in combinatorial chemistry for generating libraries of pharmacologically relevant molecules.

| Reactants | Product Type | Reaction Name | Reference |

| Benzaldehyde, Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidinones | Biginelli Reaction | |

| 3-Acetylindole, Benzaldehydes, Urea | Pyrimidinones | Claisen-Schmidt condensation followed by cyclization |

Quinazolinone Derivatives: Quinazolinones can be synthesized through the cyclocondensation of β-ketoesters with ortho-aminobenzamides. A general and efficient method involves the reaction of a β-ketoester with 2-aminobenzamide (B116534) in the presence of a catalyst like phosphorous acid. This reaction proceeds via a selective C-C bond cleavage. The likely mechanism involves initial condensation between the amine of the 2-aminobenzamide and the ketone of the β-ketoester, followed by intramolecular cyclization and subsequent cleavage and rearrangement to form the stable quinazolinone ring system. This approach provides a metal- and oxidant-free pathway to a variety of 2-substituted quinazolinones.

| Reactants | Product Type | Key Features | Reference |

| β-Ketoesters, o-Aminobenzamides | 2-Alkyl/Aryl-substituted quinazolinones | Phosphorous acid-catalyzed, C-C bond cleavage | |

| 2-Aminobenzamides, Alcohols/Aldehydes | Quinazolinones | Various catalytic systems (e.g., Copper) |

Diversification through Functional Group Interconversions

The chemical architecture of this compound, featuring a conjugated system with both a ketone and an ester, allows for a variety of functional group interconversions. These transformations are pivotal for the synthesis of new molecular entities.

The oxidation of this compound can be directed at either the carbon-carbon double bond or the ketone functionality, depending on the oxidizing agent and reaction conditions.

Common oxidation reactions for α,β-unsaturated ketones include epoxidation and oxidative cleavage. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for the epoxidation of alkenes. masterorganicchemistry.com In the case of this compound, this would lead to the formation of an epoxide across the benzylidene double bond. The reaction is stereospecific, with the stereochemistry of the starting alkene influencing the stereochemistry of the resulting epoxide. masterorganicchemistry.com

Oxidative cleavage of the double bond can be achieved using stronger oxidizing agents like ozone (O₃) followed by a workup. Ozonolysis would cleave the double bond to yield two carbonyl-containing fragments. derpharmachemica.com Specifically, the ozonolysis of this compound would be expected to produce benzaldehyde and ethyl 2,3-dioxobutanoate.

The ketone moiety can also undergo oxidation, for instance, in a Baeyer-Villiger oxidation using a peroxy acid like m-CPBA. masterorganicchemistry.com This reaction would insert an oxygen atom between the carbonyl carbon and an adjacent carbon atom, converting the ketone into an ester.

| Oxidation Reaction | Reagent(s) | Expected Major Product(s) |

| Epoxidation | m-CPBA | Ethyl 2-acetyl-3-phenyloxirane-2-carboxylate |

| Ozonolysis | 1. O₃ 2. Me₂S | Benzaldehyde, Ethyl 2,3-dioxobutanoate |

| Baeyer-Villiger Oxidation | m-CPBA | Acetic (ethoxycarbonyl)(phenyl)methyl ester |

This table presents expected products based on general principles of organic reactions.

The reduction of this compound can target the carbon-carbon double bond, the ketone, or both, with stereochemical outcomes being a key consideration.

Catalytic hydrogenation is a common method for the reduction of the C=C double bond in α,β-unsaturated systems. Depending on the catalyst and conditions, the carbonyl group may also be reduced. organic-chemistry.org For selective 1,4-reduction of the double bond, transfer hydrogenation methods are often effective. mdpi.com Asymmetric hydrogenation using chiral catalysts can lead to the formation of stereoisomers with high enantiomeric excess. mdpi.com

The ketone functionality can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.comnih.gov The ester group is generally unreactive towards NaBH₄ under standard conditions. The reduction of the ketone introduces a new stereocenter, leading to the formation of diastereomers. The stereochemical outcome can be influenced by the existing stereochemistry of the molecule and the reaction conditions.

| Reduction Reaction | Reagent(s) | Expected Major Product | Stereochemical Note |

| Ketone Reduction | NaBH₄, MeOH | Ethyl 2-benzylidene-3-hydroxybutanoate | Formation of a new stereocenter at the alcohol carbon. |

| Conjugate Reduction | H₂, Pd/C | Ethyl 2-benzyl-3-oxobutanoate | Reduction of the C=C double bond. |

| Full Reduction | H₂ (high pressure), Ni | Ethyl 2-benzyl-3-hydroxybutanoate | Reduction of both the C=C double bond and the ketone. |

This table presents expected products based on general principles of organic reactions.

The electrophilic nature of the carbonyl carbon in the ester group makes it susceptible to nucleophilic acyl substitution. Hydrolysis of the ester, either acid or base-catalyzed, would yield the corresponding carboxylic acid, 2-benzylidene-3-oxobutanoic acid. Aminolysis, the reaction with an amine, would result in the formation of the corresponding amide.

The α,β-unsaturated system also allows for conjugate addition (Michael addition) where nucleophiles attack the β-carbon. masterorganicchemistry.com A variety of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. The outcome of the reaction, whether 1,2-addition to the ketone or 1,4-addition to the double bond, is often dependent on the nature of the nucleophile. masterorganicchemistry.com

| Nucleophilic Reaction | Nucleophile | Expected Product |

| Hydrolysis (Ester) | H₂O / H⁺ or OH⁻ | 2-Benzylidene-3-oxobutanoic acid |

| Aminolysis (Ester) | RNH₂ | N-alkyl-2-benzylidene-3-oxobutanamide |

| Michael Addition | Nu⁻ | Ethyl 2-(1-phenyl-3-oxobutyl)alkanoate (example with an alkyl nucleophile) |

This table presents expected products based on general principles of organic reactions.

Investigating the Influence of Stereochemistry on Reactivity (Z- vs. E-isomers)

This compound can exist as two geometric isomers, (Z) and (E), depending on the arrangement of substituents around the carbon-carbon double bond. nih.govsigmaaldrich.comnih.gov The synthesis of the (Z)-isomer has been specifically reported. nih.govresearchgate.net

The stereochemistry of the double bond can significantly influence the molecule's reactivity. The different spatial arrangement of the phenyl group and the acetyl group in the (Z) and (E) isomers can lead to differences in steric hindrance around the reactive sites. For example, in a nucleophilic attack, the accessibility of the β-carbon or the carbonyl carbon may differ between the two isomers, potentially leading to different reaction rates or product distributions.

Theoretical studies on related systems have shown that the relative stability of (Z) and (E) isomers can vary depending on the substituents. mdpi.com Furthermore, the stereochemical outcome of reactions can be dependent on the starting isomer geometry. In some cases, isomerization between the (Z) and (E) forms can occur under the reaction conditions, which can complicate the stereochemical analysis of the products. organic-chemistry.org While detailed comparative studies on the reactivity of the (Z)- and (E)-isomers of this compound are not extensively documented, it is a critical factor to consider in the design of synthetic strategies utilizing this compound.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Benzylidene 3 Oxobutanoate Systems

Single Crystal X-ray Diffraction Analysis for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous insight into the three-dimensional structure of ethyl 2-benzylidene-3-oxobutanoate in the solid state. This analysis is crucial for understanding its stereochemistry, conformation, and the non-covalent interactions that govern its crystal packing.

Determination of Z-Conformation and Its Implications for Reactivity

Crystallographic studies have unequivocally determined that this compound predominantly adopts a Z-conformation about the C=C double bond in the solid state. beilstein-journals.org In this configuration, the high-priority groups, the benzoyl moiety and the ester group, are on the same side of the double bond. This specific stereochemistry is a result of the synthetic pathway, typically a Knoevenagel condensation, and is significant for the molecule's subsequent reactivity. The defined Z-geometry influences the molecule's role as a Michael acceptor in cyclocondensation reactions, which are fundamental to the synthesis of various heterocyclic derivatives.

Crystallographic Analysis of Unit Cell Parameters and Space Group

The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at 90° angles. The specific space group identified is Pbca. This centrosymmetric space group provides details about the symmetry elements present within the unit cell. The lattice parameters derived from the diffraction data define the dimensions of the unit cell.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.8406 |

| b (Å) | 16.8767 |

| c (Å) | 17.5420 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy in solution provides complementary information to solid-state X-ray data, confirming the molecular structure and providing insight into the electronic environment of the individual atoms.

Elucidation of Proton and Carbon Chemical Shifts for Structural Confirmation

¹H and ¹³C NMR spectra are instrumental in confirming the structure of (Z)-ethyl 2-benzylidene-3-oxobutanoate. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus.

In the ¹H NMR spectrum, a characteristic singlet appears for the vinylic proton at approximately 7.56 ppm. beilstein-journals.org The protons of the phenyl group appear as a multiplet between 7.33 and 7.47 ppm. The ethyl ester group gives rise to a quartet around 4.32 ppm (CH₂) and a triplet around 1.26 ppm (CH₃), showing the expected spin-spin coupling. A sharp singlet for the acetyl methyl protons is observed at 2.41 ppm. beilstein-journals.orgrsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (acetyl) | 2.41 | s | N/A |

| -CH₃ (ethyl) | 1.26 | t | 7.21 |

| -OCH₂- (ethyl) | 4.32 | q | 7.09 |

| Aromatic H | 7.33 - 7.47 | m | N/A |

| Vinylic H | 7.56 | s | N/A |

The ¹³C NMR spectrum further corroborates the structure. The two carbonyl carbons (ester and acetyl) are clearly distinguished, appearing at 168.00 ppm and 194.87 ppm, respectively. The carbons of the C=C double bond and the aromatic ring resonate in the 129-142 ppm range. beilstein-journals.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (acetyl) | 26.74 |

| -CH₃ (ethyl) | 14.08 |

| -OCH₂- (ethyl) | 61.92 |

| Aromatic CH | 129.06, 129.74, 130.93 |

| Aromatic C (quaternary) | 133.17 |

| Vinylic C (quaternary) | 134.88 |

| Vinylic CH | 141.48 |

| C=O (ester) | 168.00 |

| C=O (acetyl) | 194.87 |

Application of Two-Dimensional NMR Techniques (e.g., HOMOCOR, HSQC) for Complex Structures

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques like Homonuclear Correlation Spectroscopy (HOMOCOR or COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously assigning complex structures.

A COSY spectrum for this compound would show correlation cross-peaks between protons that are spin-coupled. For instance, a clear cross-peak would connect the ethyl group's -OCH₂- quartet (δ 4.32) and its -CH₃ triplet (δ 1.26), confirming they are part of the same spin system.

An HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. This technique would definitively link the proton signal at 7.56 ppm to the vinylic carbon at 141.48 ppm, and the aromatic proton signals to their corresponding carbon signals between 129 and 131 ppm. It would also confirm the assignments of the methyl and methylene (B1212753) groups of the ethyl and acetyl moieties. The use of such 2D techniques removes ambiguity and provides a robust confirmation of the assignments made from 1D spectra. researchgate.net

Stereochemical Assignment through Advanced NMR Methods

While X-ray crystallography has definitively established that this compound predominantly adopts the Z-conformation in its solid crystalline state nih.govresearchgate.net, Nuclear Magnetic Resonance (NMR) spectroscopy is the principal method for determining stereochemistry in solution. Advanced NMR techniques, particularly the Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for unambiguously assigning the E/Z isomers.

The NOE effect arises from the through-space interaction of nuclear spins. When a proton is irradiated, protons that are spatially close (typically within 5 Å) experience an enhancement in their signal intensity. This phenomenon allows for the determination of the geometric arrangement of atoms.

For this compound, the stereochemical assignment relies on the proximity of the vinylic proton (-CH=) to the substituents on the double bond.

In the Z-isomer , the vinylic proton is spatially close to the acetyl group (-C(O)CH₃). Therefore, irradiation of the vinylic proton would be expected to produce an NOE enhancement in the signal for the acetyl protons, and vice versa.

In the E-isomer , the vinylic proton is spatially close to the ethyl ester group (-COOCH₂CH₃). Consequently, an NOE correlation would be observed between the vinylic proton and the methylene protons (-OCH₂-) of the ethyl group.

By conducting a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, these spatial relationships can be mapped, providing conclusive evidence for the dominant isomer in a given solvent.

Table 1. Expected NOE correlations for the stereochemical assignment of this compound isomers.

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Pathway Inference

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (molecular weight: 218.25 g/mol ), Electron Ionization (EI) mass spectrometry reveals a distinct pattern of fragmentation. nih.gov

The mass spectrum is characterized by a prominent molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 218. nih.gov The fragmentation of this molecular ion provides structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and α-cleavage next to the carbonyl groups. libretexts.org

Key observed fragments for this compound are detailed in the table below. nih.gov

Table 2. Significant fragments in the Electron Ionization Mass Spectrum of this compound. nih.gov

While not explicitly detailed in the available literature for this specific synthesis, mass spectrometry is also instrumental in inferring reaction pathways. By analyzing a reaction mixture over time, MS can identify reaction intermediates, byproducts, and unreacted starting materials, helping to elucidate the reaction mechanism, such as the Knoevenagel condensation used to synthesize the title compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. slideshare.nettu-darmstadt.de this compound possesses several characteristic groups: a conjugated ketone, a conjugated ester, an alkene, and an aromatic ring. These groups give rise to distinct peaks in the IR and Raman spectra.

The conjugation within the molecule, which involves the phenyl ring, the C=C double bond, and both carbonyl groups, influences the vibrational frequencies. This electronic delocalization tends to weaken the double bonds, causing their stretching frequencies to appear at lower wavenumbers compared to their non-conjugated counterparts.

Table 3. Key vibrational frequencies for this compound.

Correlating IR/Raman Spectra with Molecular Vibrations and Electronic States

The correlation between observed spectroscopic peaks and specific molecular motions is a cornerstone of structural analysis. In this compound, the IR and Raman spectra are direct probes of the vibrational energy levels of the molecule's electronic ground state. tu-darmstadt.de

The positions of the absorption bands are dictated by the molecule's mechanical properties (bond strengths, atomic masses), while their intensities are governed by how the molecule's dipole moment (for IR) or polarizability (for Raman) changes during a vibration.

The extended π-conjugation in the molecule is a critical factor influencing the spectra.

Frequency Shifts: The delocalization of π-electrons across the phenyl ring, alkene, and carbonyl groups reduces the bond order of the C=C and C=O bonds. This weakening of the bonds results in a shift of their stretching frequencies to lower energy (a redshift) compared to isolated, non-conjugated functional groups.

Raman Intensity: Vibrations that involve the highly polarizable π-electron system, such as the symmetric stretching of the C=C bond and the aromatic ring, often produce very intense signals in the Raman spectrum. This makes Raman particularly sensitive to the conjugated backbone of the molecule. tu-darmstadt.de

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies. beilstein-journals.org These theoretical spectra are then compared with experimental IR and Raman data to achieve a highly accurate assignment of each vibrational mode. beilstein-journals.orgresearchgate.net

In-situ Raman Spectroscopy for Continuous Flow Process Monitoring

The application of Raman spectroscopy extends beyond simple characterization to real-time process monitoring, a key element of Process Analytical Technology (PAT). A study on the Knoevenagel condensation of benzaldehyde (B42025) and ethyl acetoacetate (B1235776) to form (Z)-ethyl 2-benzylidene-3-oxobutanoate successfully utilized in-situ Raman spectroscopy for monitoring the reaction in a continuous flow system. beilstein-journals.org

Researchers monitored the reaction progress by tracking the intensity of a characteristic Raman peak of the product at 1598 cm⁻¹, which corresponds to an aromatic C=C stretching vibration. beilstein-journals.org This real-time analysis allowed for the rapid optimization of reaction conditions. The study determined that a temperature of 130 °C and a flow rate of 1 mL/min through a 10 mL reactor coil were optimal, achieving a 67% conversion to the product as determined by GC analysis. beilstein-journals.org

This application highlights the utility of in-situ Raman spectroscopy for:

Continuous, real-time monitoring of reaction conversion.

Rapid optimization of process parameters like temperature and flow rate.

Ensuring process stability and product quality in continuous manufacturing environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by probing transitions between electronic energy levels. libretexts.org Molecules containing chromophores—groups of atoms capable of absorbing light—exhibit characteristic UV-Vis spectra. This compound contains an extensive conjugated system, which acts as a potent chromophore.

This system, spanning the phenyl ring, the vinylic double bond, and the two carbonyl groups, significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This reduced energy gap allows the molecule to absorb photons in the ultraviolet region of the electromagnetic spectrum.

The primary electronic transitions expected for this molecule are:

π → π Transitions:* An electron is promoted from a bonding π-orbital to an anti-bonding π*-orbital. These transitions are characteristic of conjugated systems, are symmetry-allowed, and result in strong absorption bands with high molar absorptivity (ε). libretexts.org

n → π Transitions:* An electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms, is promoted to an anti-bonding π-orbital. These transitions are typically symmetry-forbidden and are therefore much weaker (low ε) than π → π transitions. libretexts.org

The extended conjugation in this compound causes a bathochromic shift (red shift) of the main π → π* absorption band to a longer wavelength compared to less conjugated systems like styrene (B11656) or benzaldehyde.

Table 4. Expected electronic transitions for this compound in UV-Vis Spectroscopy.

Computational and Theoretical Investigations of Ethyl 2 Benzylidene 3 Oxobutanoate Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet robust approach. mdpi.comcnr.it For molecules like ethyl 2-benzylidene-3-oxobutanoate, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to achieve a detailed understanding of their molecular behavior. researchgate.net

Theoretical geometry optimization aims to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. cnr.it For this compound, experimental data from single-crystal X-ray diffraction shows the molecule predominantly adopts a Z conformation around the C=C double bond. nih.govresearchgate.net Computational studies using DFT can replicate this finding, predicting the optimized geometry and fine-tuning bond lengths and angles. researchgate.net

The process involves starting with an initial guess of the molecular structure and iteratively solving the electronic Schrödinger equation and moving the nuclei along the potential energy surface until a minimum is reached. cnr.it The accuracy of these predictions is often validated by comparing the calculated geometric parameters with experimental data from crystallographic studies. researchgate.net The title compound, with the chemical formula C₁₃H₁₄O₃, has been shown experimentally to be largely planar, a feature that would be confirmed by geometry optimization calculations. nih.govresearchgate.net

Table 1: Selected Experimental Geometric Parameters for (Z)-Ethyl 2-benzylidene-3-oxobutanoate Data sourced from single-crystal X-ray diffraction studies. nih.gov

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1=C12 | 1.208 | C1-C2-C3 | 120.3 |

| O2=C9 | 1.200 | C8-C9-O3 | 110.1 |

| O3–C9 | 1.329 | C7-C8-C9 | 121.8 |

| C7=C8 | 1.339 | C8-C9-O2 | 125.7 |

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations, providing profound insights into chemical reactivity. masterorganicchemistry.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scribd.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. researchgate.net The locations of the HOMO and LUMO electron densities on the molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the benzylidene group and the enolate system, while the LUMO would be distributed over the electron-deficient carbonyl carbons and the α,β-unsaturated system. This distribution governs how the molecule interacts with other reactants in chemical reactions like cycloadditions or nucleophilic additions. masterorganicchemistry.com

Table 2: Representative Theoretical Orbital Energy Values These are example values for a related compound calculated by DFT and other methods to illustrate the concept. researchgate.net

| Calculation Method | E(HOMO) (a.u.) | E(LUMO) (a.u.) | Energy Gap (eV) |

| DFT//B3LYP | -0.04712 | -0.19799 | 4.105 |

| DFT//PBEPBE | -0.07537 | -0.15974 | 2.295 |

| HF//3-21G | -0.09169 | -0.31379 | 8.340 |

| MP2//3-21G | -0.08263 | -0.30646 | 5.980 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electrostatic potential on the surface of a molecule. researchgate.net It is invaluable for identifying the regions that are rich or poor in electrons. The MEP is color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potential.

For this compound, an MEP map would clearly show negative potential (red) around the carbonyl oxygen atoms of the ester and ketone groups, highlighting them as primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms and potentially near the carbonyl carbons, indicating their susceptibility to nucleophiles. This visual representation of charge distribution complements FMO analysis in predicting the molecule's reactive behavior. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment that can include solvents. researchgate.net

For this compound, an MD simulation could explore its conformational landscape, revealing the relative stabilities of different rotamers (e.g., rotation around single bonds) and the energy barriers between them. Such simulations can be particularly insightful for understanding how the molecule behaves in solution, where interactions with solvent molecules can influence its preferred shape and reactivity. By simulating a system containing multiple molecules, MD can also shed light on intermolecular forces, such as the weak C—H⋯O hydrogen bonds observed in the crystal structure of the compound. nih.govresearchgate.net

Theoretical Prediction and Comparison of Spectroscopic Data with Experimental Findings

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental spectra to confirm structural assignments. DFT calculations can provide accurate predictions of NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net

For this compound, a theoretical NMR spectrum would be calculated for its optimized geometry. The calculated chemical shifts are then typically scaled and compared to experimental values obtained from a sample dissolved in a solvent like CDCl₃. researchgate.net A strong correlation between the predicted and observed spectra provides high confidence in the assigned structure. Discrepancies can point to environmental effects (like solvent interactions) not fully captured by the gas-phase calculation or the presence of multiple conformations in solution. researchgate.net Studies on similar β-ketoesters like ethyl benzoylacetate have shown good agreement between theoretical shifts calculated at the B3LYP/6-311++G** level and experimental data. researchgate.net

Predicted Vibrational Frequencies (IR, Raman)

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, is a powerful tool for understanding the molecular vibrations of a compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is generated, which upon diagonalization yields the vibrational frequencies and their corresponding normal modes. These predicted frequencies can be correlated with experimental Infrared (IR) and Raman spectra.

For this compound, DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would predict the characteristic vibrational modes. scholarsresearchlibrary.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, thereby improving agreement with experimental data. scholarsresearchlibrary.com

The predicted vibrational spectrum would feature distinct peaks corresponding to the various functional groups within the molecule. Key vibrational modes would include:

C=O Stretching: The two carbonyl groups (one from the ketone and one from the ester) would exhibit strong, distinct stretching vibrations. The acetyl C=O stretch is expected at a higher wavenumber than the ester C=O stretch due to conjugation with the C=C double bond.

C=C Stretching: The stretching vibration of the benzylidene C=C double bond would appear in the characteristic region for alkenes.

Aromatic C-H and C=C Stretching: The phenyl group would show characteristic stretching vibrations for the aromatic C-H bonds and the C=C bonds within the ring.

Aliphatic C-H Stretching: The methyl and ethyl groups would display stretching vibrations in the typical aliphatic C-H region.

C-O Stretching: The C-O single bonds of the ester group would also have characteristic stretching frequencies.

A hypothetical table of predicted and scaled vibrational frequencies, alongside their assignments, is presented below to illustrate the expected results from such a computational study.

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment |

| 1755 | 1712 | C=O stretch (acetyl) |

| 1720 | 1678 | C=O stretch (ester) |

| 1650 | 1609 | C=C stretch (alkene) |

| 3060-3100 | 2980-3020 | Aromatic C-H stretch |

| 1600, 1585, 1495 | 1560, 1545, 1459 | Aromatic C=C stretch |

| 2950-2990 | 2875-2915 | Aliphatic C-H stretch |

| 1250-1300 | 1220-1268 | C-O stretch (ester) |

This table is illustrative and intended to represent typical values for the functional groups present in this compound. Actual values would be obtained from specific DFT calculations.

Hirshfeld Surface Analysis and Mulliken Population Analysis for Intermolecular Bonding

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule (the molecule of interest). By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds.

Mulliken population analysis is a method for assigning partial atomic charges within a molecule based on the contribution of atomic orbitals to the molecular orbitals. This analysis helps in understanding the electronic distribution and identifying electrophilic and nucleophilic sites, which is crucial for predicting reactivity. In this compound, the oxygen atoms of the carbonyl groups would be expected to carry significant negative charges, making them nucleophilic centers, while the carbonyl carbon atoms would be electrophilic.

An illustrative breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a similar organic molecule is provided in the table below.

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 18.5 |

| O···H/H···O | 15.8 |

| N···H/H···N | 10.5 |

| Other | 10.0 |

This table is illustrative, based on data for a molecule with similar functional groups, to demonstrate the output of a Hirshfeld surface analysis. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

The synthesis of this compound is a classic example of the Knoevenagel condensation, involving the reaction of benzaldehyde (B42025) with ethyl acetoacetate (B1235776) in the presence of a basic catalyst. thermofisher.com Computational modeling, particularly using DFT, can be employed to investigate the detailed mechanism of this reaction, including the structures of intermediates and transition states.

A proposed mechanism for this reaction involves the following key steps: bcrec.id

Enolate Formation: The basic catalyst (e.g., piperidine (B6355638) or an alkoxide) abstracts an acidic α-proton from ethyl acetoacetate to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate.

Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to form an aldol-type addition product.

Dehydration: The aldol (B89426) product undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound.

DFT calculations can be used to determine the energy profile of this reaction pathway. By locating the transition state structures for each step and calculating their energies, the rate-determining step of the reaction can be identified. The geometry of the transition states provides crucial information about the bond-forming and bond-breaking processes. For instance, the transition state for the initial nucleophilic attack would show the partial formation of the new C-C bond between the enolate and the benzaldehyde carbonyl carbon. Similarly, the transition state for the dehydration step would illustrate the elongation of the C-O and C-H bonds that are broken.

A study on the Knoevenagel condensation using a NiO catalyst proposed a reaction mechanism investigated by DFT, highlighting the role of the catalyst surface in facilitating the reaction. bcrec.id Such studies underscore the power of computational chemistry in elucidating complex reaction mechanisms at a molecular level.

Applications of Ethyl 2 Benzylidene 3 Oxobutanoate As a Precursor in Advanced Chemical Synthesis

Role as a Key Synthon in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. Ethyl 2-benzylidene-3-oxobutanoate serves as a valuable C3 synthon in these reactions, contributing a three-carbon backbone to the final product. Its utility in MCRs is exemplified in the synthesis of pyrano[2,3-c]pyrazole derivatives, where it reacts with an aldehyde, malononitrile, and hydrazine (B178648) hydrate (B1144303) in a one-pot process. nih.gov The reaction proceeds through a series of condensation and cyclization steps to yield the complex heterocyclic product. nih.gov

The versatility of this compound in MCRs is further demonstrated in the synthesis of various other heterocyclic systems. For instance, it is a key starting material in the Hantzsch-type synthesis of dihydropyridines and the Biginelli reaction for the production of dihydropyrimidinones, showcasing its broad applicability in generating molecular diversity.

Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The electrophilic nature of the α,β-unsaturated ketone moiety in this compound makes it an excellent substrate for reactions with various nitrogen-containing nucleophiles. nih.govresearchgate.net This reactivity is extensively exploited for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. researchgate.netresearchgate.net

Building Blocks for Pyrazole (B372694) Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities. This compound is a widely used precursor for the synthesis of functionalized pyrazoles. researchgate.netresearchgate.netchim.it The typical synthetic route involves a (3+2) cycloaddition or condensation reaction with hydrazine derivatives. researchgate.net For example, the reaction of ethyl 2-(arylidene)-3-oxobutanoates with phenylhydrazine (B124118) hydrochlorides in refluxing acetic acid yields functionalized pyrazole derivatives. researchgate.net This method allows for the introduction of various substituents on both the pyrazole ring and the attached phenyl group, leading to a library of compounds with potentially diverse biological properties. researchgate.net

| Reactants | Conditions | Product |

| Ethyl 2-(arylidene)-3-oxobutanoates, Phenylhydrazine hydrochlorides | Acetic acid, reflux | Functionalized pyrazoles |

| Ethyl 2-(ethoxymethylidene)-3-oxobutanoate, 1-Phenylhydrazine | Ethanol (B145695), 0°C to room temperature | Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate |

| Ethyl 2-(dimethylaminomethylidene)-3-oxo-butanoate, Methyl-hydrazine | - | Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate and Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate |

Table 1: Synthesis of Pyrazole Derivatives from this compound and its Analogs. researchgate.netgoogle.com

Synthesis of Benzoimidazopyrimidine and Quinazolinone Frameworks

Beyond pyrazoles, this compound is instrumental in the synthesis of more complex fused heterocyclic systems. It is a key reactant in the multicomponent synthesis of pyrimido[1,2-b]benzoimidazoles, where it reacts with 2-aminobenzimidazole (B67599) and various aldehydes. mdpi.com This reaction highlights the ability of this compound to participate in cascade reactions, leading to the rapid construction of intricate molecular scaffolds.

Furthermore, derivatives of this compound are utilized in the synthesis of quinazolinones, a class of fused heterocycles with significant pharmacological importance. For instance, the reaction of 2-mercapto-3-phenyl-quinazolin-4(3H)-one with ethyl chloroacetate, a related α-halo ester, yields ethyl 2-[(4-oxo-3-phenyl-3,4-di-hydro-quinazolin-2-yl)sulfan-yl]acetate. nih.gov While not a direct reaction of this compound, this demonstrates the utility of related structures in accessing quinazolinone frameworks.

Utilization in the Development of Complex Organic Molecular Architectures

The reactivity of this compound extends beyond the synthesis of heterocycles to the construction of complex acyclic and carbocyclic molecular architectures. The presence of multiple functional groups—an ester, a ketone, and a carbon-carbon double bond—allows for a variety of chemical transformations. nih.gov

For example, the double bond can undergo Michael addition reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The ketone and ester functionalities can be selectively reduced or can participate in condensation reactions to build larger molecular frameworks. This versatility makes this compound a valuable tool for synthetic chemists aiming to construct complex target molecules with high degrees of stereochemical and functional group complexity. nih.gov

Contribution to Material Science Chemistry as a Monomer or Intermediate for Polymer/Chemical Production

The polymerizable nature of the α,β-unsaturated system in this compound suggests its potential application in material science. While detailed studies on its direct use as a monomer in polymerization are not extensively documented in the provided context, its derivatives and related compounds are known to be valuable intermediates in the chemical industry. The ability to introduce various functional groups into the molecule allows for the tailoring of properties for specific applications. For instance, the incorporation of this molecule into a polymer backbone could impart specific thermal or optical properties. Further research in this area could uncover novel applications for this compound and its derivatives in the development of new materials. researchgate.net

Future Research Directions and Unaddressed Challenges in Ethyl 2 Benzylidene 3 Oxobutanoate Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

The primary route to ethyl 2-benzylidene-3-oxobutanoate is the Knoevenagel condensation of benzaldehyde (B42025) and ethyl acetoacetate (B1235776). researchgate.netnih.gov Traditional methods often employ catalysts like piperidine (B6355638) in organic solvents such as ethanol (B145695) or benzene (B151609). researchgate.netnih.gov While effective, future research must prioritize the development of more sustainable and efficient protocols that align with the principles of green chemistry.

A significant challenge lies in replacing homogeneous base catalysts and volatile organic solvents. Promising research avenues include:

Heterogeneous Catalysis: Developing solid acid or base catalysts that can be easily recovered and reused, simplifying product purification and minimizing waste.

Aqueous-Phase Synthesis: Recent studies have demonstrated the feasibility of catalytic synthesis of related α-alkyl-β-ketoesters in aqueous media, a method that could be adapted for this specific compound to enhance its green credentials.

Alternative Energy Sources: Investigating the use of microwave irradiation or sonication to accelerate reaction rates and potentially enable solvent-free conditions.

Ionic Liquids: The use of ionic liquids as both solvent and catalyst has been reported to improve reaction rates and yields at ambient temperatures, offering a more environmentally benign alternative to conventional methods.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Catalyst | Solvent | Conditions | Key Advantages/Challenges | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Traditional Knoevenagel | Piperidine | Ethanol | Room Temperature, 10h | Simple, good yield | nih.gov | | Ionic Liquid Catalysis | Ionic Liquid | Room Temperature | Enhanced rates and yields, recyclable catalyst | | | Aqueous-Phase Synthesis | Specific Catalysts | Water | 100 °C, 24h | Environmentally friendly (uses water as solvent) | |

Exploration of Uncharted Reactivity Patterns and Chemical Transformations

This compound is a valuable synthetic intermediate, primarily due to its conjugated system and multiple reactive sites. researchgate.net Its most documented application is as a precursor for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net A notable example is its use in [3+2] annulation reactions with phenylhydrazine (B124118) to yield functionalized pyrazoles. researchgate.netresearchgate.net

However, the full reactive potential of this compound is far from realized. Future research should focus on:

Novel Cycloaddition Reactions: Beyond pyrazole (B372694) synthesis, its dienophilic nature could be exploited in Diels-Alder or other pericyclic reactions with a wider range of dienes to access complex carbocyclic and heterocyclic frameworks.

Tandem Reactions: Designing one-pot tandem reactions that leverage its multiple functional groups. For instance, a conjugate addition followed by an intramolecular cyclization could provide rapid access to intricate molecular architectures.

Asymmetric Transformations: While the compound itself is achiral, its reaction products can be chiral. Exploring its use in asymmetric conjugate additions, reductions, or cycloadditions using chiral catalysts is a significant unaddressed challenge.

Reactivity of the Carbonyl Groups: Differentiating the reactivity of the ketone and ester carbonyls to achieve selective transformations remains an area ripe for investigation.

Table 2: Known Chemical Transformations of this compound

| Reaction Type | Reagents | Product Class | Significance | Reference |

|---|---|---|---|---|

| [3+2] Annulation/Cycloaddition | Phenylhydrazine Hydrochloride | Pyrazoles | Synthesis of biologically relevant heterocycles | researchgate.netresearchgate.net |

| Conjugate Addition | Nucleophiles | Substituted Butanoates | Formation of new C-C or C-heteroatom bonds | |

| Oxidation | Oxidizing Agents | Carboxylic Acids | Functional group interconversion | |

| Reduction | Reducing Agents | Saturated Butanoates | Modification of the carbon skeleton | |

| Nucleophilic Substitution | Nucleophiles | Substituted Butanoates | Replacement of the ethoxy group |

Integration into Advanced Catalytic Cycles and Process Intensification

Process Intensification (PI) aims to develop more efficient, cost-effective, and sustainable chemical processes by reducing equipment size, energy use, and waste. mdpi.com The synthesis of this compound is an ideal candidate for PI. Future work could explore:

Microreactor Technology: Performing the Knoevenagel condensation in a microreactor could offer superior control over reaction parameters, improved heat and mass transfer, and enhanced safety, leading to higher yields and purity. mdpi.com

Reactive Distillation: For the condensation reaction, which produces water as a byproduct, reactive distillation could be employed. mdpi.com This technique combines reaction and separation in a single unit, continuously removing water to shift the equilibrium towards the product, thereby increasing conversion.

Advanced Catalytic Systems: Integrating the synthesis with advanced catalytic cycles, such as those involving recyclable indium(III) catalysts that have proven effective for related compounds, could lead to more atom-economical processes. orgsyn.org

Deeper Insight into Stereocontrol and Enantioselective Synthesis for Chiral Derivatives

X-ray crystallography studies have confirmed that the Knoevenagel condensation product is predominantly the (Z)-isomer. researchgate.netnih.govresearchgate.net This inherent selectivity is a crucial feature of its synthesis. The geometric arrangement of the substituents around the C=C double bond is fixed in a Z conformation. researchgate.netnih.gov

The major unaddressed challenge in this area is the extension of stereocontrol to the synthesis of chiral derivatives. Since the parent compound is achiral, chirality must be induced in subsequent reactions. Future research directions should include:

Asymmetric Reduction: Developing methods for the enantioselective reduction of either the ketone carbonyl or the carbon-carbon double bond to create one or two stereocenters with high fidelity. This would likely involve the use of chiral catalysts (e.g., transition metal complexes with chiral ligands) or chiral reducing agents.

Enantioselective Conjugate Addition: The addition of nucleophiles to the β-carbon of the α,β-unsaturated system is a powerful C-C bond-forming reaction. Performing this addition enantioselectively would open a pathway to a wide array of chiral molecules.

Chiral Auxiliaries: While less atom-economical, the use of chiral auxiliaries attached to the ester or ketone group could be explored to direct the stereochemical outcome of subsequent transformations.

Table 3: Crystallographic Data for (Z)-Ethyl 2-benzylidene-3-oxobutanoate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₄O₃ | researchgate.netnih.gov |

| Molecular Weight | 218.24 g/mol | researchgate.netnih.gov |

| Crystal System | Orthorhombic | researchgate.netnih.gov |

| Space Group | Pbca | researchgate.netnih.gov |

| a (Å) | 7.8406 (5) | researchgate.netnih.gov |

| b (Å) | 16.8767 (12) | researchgate.netnih.gov |

| c (Å) | 17.5420 (13) | researchgate.netnih.gov |

| Conformation | Z-conformation about the C=C bond | researchgate.netnih.gov |

Application of Advanced Machine Learning and AI in Predicting Reactivity and Designing Derivatives

The intersection of artificial intelligence (AI) and chemistry offers a powerful paradigm for accelerating discovery. uni-muenster.de For a multidimensional problem like a chemical reaction, where success depends on numerous interacting parameters, machine learning (ML) can uncover patterns that are not obvious to human researchers. uni-muenster.de

Future research on this compound would benefit immensely from the application of ML and AI:

Reaction Optimization: An ML model could be trained on data from Knoevenagel condensations performed under a wide range of conditions (catalysts, solvents, temperatures, concentrations). The model could then predict the optimal conditions for maximizing yield and purity, reducing the need for extensive empirical screening. researchgate.net

Predicting Reactivity: By representing the molecule using structural or electronic descriptors (molecular fingerprints), AI tools can predict its reactivity in various transformations. uni-muenster.dechemistryworld.com This could be used to screen for novel, viable reactions or to anticipate the formation of side products.

Designing Novel Derivatives: AI algorithms can be used to design novel derivatives of this compound in silico. By defining a desired property (e.g., binding affinity to a biological target, specific electronic properties), the AI could suggest structural modifications to the parent molecule, guiding synthetic chemists toward high-value targets, such as new pyrazole-based compounds with enhanced biological activity. researchgate.net

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-benzylidene-3-oxobutanoate, and how can reaction yields be improved?

this compound is typically synthesized via Knoevenagel condensation between benzaldehyde and ethyl acetoacetate. Evidence from continuous flow reactor experiments shows that optimizing temperature (130°C) and flow rate (1 mL/min) in a 10 mL coil improves conversion rates to 67%, with a 60% isolated yield of the Z-isomer after purification . Solvent selection (e.g., DMF) and base choice (e.g., NaHCO₃) also influence reaction efficiency, as observed in heterocyclic skeleton formation studies .

Q. How is the Z-conformation of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the Z-conformation. Structural analyses reveal a planar geometry with a C=C bond length of ~1.34 Å and intermolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice. The Z-isomer is favored due to reduced steric hindrance between the benzylidene group and the ester moiety .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : A carbonyl stretch at ~1685 cm⁻¹ confirms the β-keto ester group .

- ¹H/¹³C NMR : Signals at δ 1.2–1.4 ppm (ethyl CH₃) and δ 7.3–7.5 ppm (benzylidene protons) are diagnostic .

- GC-MS : Used to monitor reaction progress and purity .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

SC-XRD studies reveal weak C–H⋯O hydrogen bonds (donor: phenyl-CH; acceptor: ester carbonyl O) with distances of ~2.5 Å, forming a 2D network. These interactions, along with π-π stacking (3.8 Å between benzene rings), dictate the orthorhombic crystal system (space group Pbca) and lattice parameters (a = 7.84 Å, b = 16.88 Å, c = 17.54 Å) .

Q. What mechanistic insights explain its reactivity in heterocyclic synthesis?

The compound acts as a Michael acceptor in cyclocondensation reactions. For example, with thiouronium polymers, it forms dihydropyrimidine derivatives via base-catalyzed enolate formation. The electron-deficient β-keto ester moiety facilitates nucleophilic attack, while the benzylidene group stabilizes intermediates through resonance .

Q. How do substituents on the benzylidene group alter reactivity?

Comparative studies with analogs (e.g., 3-chloro or 4-nitro derivatives) show:

- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the β-carbon, accelerating nucleophilic additions.

- Steric effects from substituents (e.g., 3-methyl) reduce reaction rates due to hindered access to the reactive site .

| Analog | Substituent | Reactivity Trend |

|---|---|---|

| 3-Chloro derivative | -Cl (meta) | Enhanced electrophilicity |

| 4-Nitro derivative | -NO₂ (para) | Faster cyclocondensation kinetics |

| 3-Methyl derivative | -CH₃ (meta) | Reduced reaction rates |

Q. What contradictions exist in spectral data interpretation, and how can they be resolved?

Discrepancies in reported carbonyl IR stretches (e.g., 1685 vs. 1700 cm⁻¹) may arise from solvent polarity or crystal packing effects. Multi-technique validation (e.g., combining IR, SC-XRD, and computational DFT) is recommended to resolve ambiguities .

Methodological Recommendations

- Crystallography : Use SHELX programs for structure refinement, leveraging their robustness in handling small-molecule data .

- Synthetic Optimization : Employ design of experiments (DoE) to systematically vary parameters like temperature, solvent, and catalyst .

- Data Validation : Cross-reference spectral data with computational models (e.g., Gaussian/NMR prediction) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products